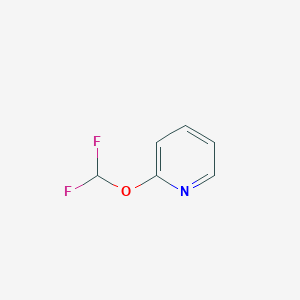

2-(Difluoromethoxy)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-6(8)10-5-3-1-2-4-9-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIPLYODDSSCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705630 | |

| Record name | 2-(Difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865075-07-6 | |

| Record name | 2-(Difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 2 Difluoromethoxy Pyridine and Its Derivatives

Direct Difluoromethylation Strategies

Direct difluoromethylation strategies can be broadly categorized into nucleophilic and electrophilic approaches, each offering distinct advantages and applications.

Nucleophilic Difluoromethylation Approaches

Nucleophilic difluoromethylation involves the attack of a nucleophilic pyridine (B92270) derivative on a source of electrophilic difluoromethoxy or a related species.

One straightforward method involves the reaction of a suitable pyridine precursor with a difluoromethylating agent. For instance, ethyl bromodifluoroacetate has been successfully employed as a difluoromethylating reagent. nih.gov This commercially available and relatively safe reagent reacts with pyridines in a two-step process. Initially, the pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of ethyl bromodifluoroacetate to form an N-alkylated intermediate. This is followed by in situ hydrolysis of the ester and decarboxylation to yield the N-difluoromethylated pyridinium (B92312) salt. nih.gov This method has been applied to various pyridine derivatives, including those containing fluorophores. nih.gov

Table 1: N-Difluoromethylation of Pyridine Derivatives with Ethyl Bromodifluoroacetate

| Pyridine Derivative | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Dimethylaminopyridine (DMAP) | Ethyl bromodifluoroacetate | ACN, 60 °C, 24 h | N-difluoromethyl-4-dimethylaminopyridinium salt | 40% | nih.gov |

| Pyridine | Ethyl bromodifluoroacetate | ACN, 60 °C, 24 h | N-difluoromethylpyridinium salt | Moderate | nih.gov |

This table is interactive. Users can sort and filter the data.

In this approach, a strong base is used to deprotonate a hydroxypyridine, generating a pyridinolate anion which then acts as a nucleophile. The chemoselectivity of the subsequent difluoromethylation (N- versus O-alkylation) can be controlled by carefully selecting the reaction conditions, such as the base, solvent, and temperature. sci-hub.se For example, using a strong base like sodium hydride in a polar aprotic solvent such as DMF typically favors O-difluoromethylation of 2-pyridones. sci-hub.se

Electrophilic Difluoromethylation Approaches

Electrophilic difluoromethylation strategies involve the reaction of an electron-rich pyridine derivative with an electrophilic difluoromethylating agent.

The tautomeric nature of hydroxypyridines (existing as both pyridinol and pyridone forms) allows them to react as either O- or N-nucleophiles. The outcome of the reaction with an electrophilic difluoromethylating agent can be directed towards the desired 2-(difluoromethoxy)pyridine product. researchgate.net Reagents such as (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) have proven effective for the chemoselective N- and O-difluoromethylation of 2-pyridones. sci-hub.se The selectivity is influenced by factors like temperature, solvent, and the strength of the base used. sci-hub.se For instance, O-difluoromethylation is generally favored under conditions that promote the formation of the pyridinolate tautomer.

Table 2: Chemoselective Difluoromethylation of 2-Pyridones with TMSCF2Br

| Substrate | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| 2-Pyridone | Method A (specific conditions for N-alkylation) | N-difluoromethyl-2-pyridone | Good | sci-hub.se |

| 2-Pyridone | Method B (specific conditions for O-alkylation) | This compound | Good | sci-hub.se |

| 6-Bromo-2-pyridone | Method B | O-difluoromethylated product | Major product | sci-hub.se |

This table is interactive. Users can sort and filter the data.

N-Heterocyclic carbenes (NHCs) have emerged as powerful catalysts for a variety of organic transformations, including the generation of difluorocarbene (:CF2). nii.ac.jptsukuba.ac.jp Difluorocarbene, generated from a suitable precursor like trimethylsilyl (B98337) 2,2-difluoro-2-fluorosulfonylacetate (TFDA), can then react with appropriate pyridine derivatives. nii.ac.jp For instance, secondary amides can undergo selective O-difluoromethylation to furnish difluoromethyl imidates, which can be precursors to 2-(difluoromethoxy)pyridines. nii.ac.jp The NHC catalyst facilitates the controlled generation of difluorocarbene under milder conditions than traditional methods. nii.ac.jptsukuba.ac.jp The reaction of indan-1-one with TFDA in the presence of an NHC catalyst, for example, yields the corresponding enol difluoromethyl ether, demonstrating the utility of this approach for O-difluoromethylation. nii.ac.jp

Table 3: NHC-Catalyzed O-Difluoromethylation

| Substrate | Difluorocarbene Source | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Indan-1-one | TFDA | IMes·HCl/Na2CO3 | 0.5 h | Enol difluoromethyl ether | 74% | tsukuba.ac.jp |

| Cyclohexenones | TFDA | IMes·HCl/Na2CO3 | - | Enol difluoromethyl ethers | - | nii.ac.jp |

This table is interactive. Users can sort and filter the data.

Catalyzed Difluoromethylation (e.g., using difluorocarbenes with NHC catalysts)

Generation of Difluorocarbene Precursors (e.g., TFDA)

A significant advancement in difluorocarbene chemistry has been the development of precursors that release :CF₂ under mild and nearly neutral conditions, overcoming the limitations of harsh basic or high-temperature methods. chim.itnii.ac.jp One such prominent precursor is trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). chim.itnii.ac.jp The generation of difluorocarbene from TFDA can be effectively catalyzed by N-heterocyclic carbenes (NHCs), such as those derived from 1,3-dimesitylimidazol-2-ylidene (IMes). nii.ac.jpnii.ac.jp This catalytic system allows for the controlled release of difluorocarbene at moderate temperatures (around 80-100 °C), which is crucial for preventing undesired side reactions like difluorocyclopropanation. nii.ac.jpnii.ac.jp Another approach involves the use of a proton sponge catalyst, which also facilitates difluorocarbene generation from TFDA under nearly neutral conditions at 50–60 °C. chim.it

The use of TFDA in conjunction with an NHC catalyst has proven effective for the O-difluoromethylation of cyclic secondary amides like 2-pyridone and its derivatives, leading to the synthesis of 2-(difluoromethoxy)pyridines. chim.itnii.ac.jp For instance, the reaction of quinolinone with TFDA in the presence of an in-situ generated triazolylidene catalyst yields the corresponding 2-(difluoromethoxy)quinoline (B1506669) after a subsequent dehydrogenation step. chim.it Similarly, 2-pyridone can be converted to this compound using this methodology. chim.it It is important to note that difluorocarbene generated under strongly basic conditions is often unsuitable for this transformation due to the ambident nature of the resulting amidate, which can lead to a mixture of O- and N-difluoromethylated products. chim.it

| Precursor | Catalyst/Conditions | Key Features |

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | N-Heterocyclic Carbene (NHC) | Mild, neutral conditions; controlled :CF₂ generation. chim.itnii.ac.jp |

| TFDA | Proton Sponge | Nearly neutral conditions at moderate temperatures. chim.it |

| Diethyl bromodifluoromethylphosphonate | Base (e.g., KOH) | Environmentally benign; facile P-C bond cleavage. thieme-connect.comcas.cn |

| Fluoroform (CHF₃) | Phase-transfer catalysis (KOH) | Inexpensive precursor. acs.org |

Mechanistic Insights into Carbene Insertion and Rearrangement

The synthesis of this compound from pyridin-2-one and a difluorocarbene precursor like TFDA proceeds through a proposed multi-step mechanism. The process is initiated by the NHC-catalyzed decomposition of TFDA, which generates the highly reactive difluorocarbene species. nii.ac.jp

The proposed mechanistic pathway is as follows:

Difluorocarbene Generation: The N-heterocyclic carbene (NHC) attacks the silicon atom of TFDA, triggering its decomposition to release difluorocarbene (:CF₂), along with the formation of carbon dioxide, sulfur dioxide, and a fluoride (B91410) ion. The NHC is regenerated in a catalytic cycle. nii.ac.jp

Carbonyl Ylide Formation: The generated difluorocarbene reacts with the carbonyl oxygen of the pyridin-2-one tautomer to form a difluoromethylene carbonyl ylide intermediate. chim.it

Hydrogen Migration: This ylide intermediate then undergoes a hydrogen migration to yield the (difluoromethoxy)dihydro- or corresponding aromatic pyridine derivative. chim.it In some cases, a subsequent dehydrogenation step with an oxidizing agent like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is required to furnish the final aromatic product, such as 2-(difluoromethoxy)quinoline. chim.it

This selective O-difluoromethylation under nearly neutral conditions contrasts with reactions under basic conditions, where the in-situ generated anionic amidate can react at both the oxygen and nitrogen atoms, leading to a loss of selectivity. nii.ac.jp

Cross-Coupling Reactions for Incorporating the this compound Moiety

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are crucial for incorporating the this compound scaffold into more complex molecular architectures, which are of significant interest in medicinal chemistry and materials science.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, is a widely used method for constructing biaryl structures. musechem.comlibretexts.org It is valued for its mild reaction conditions, tolerance of a wide array of functional groups, and the general environmental benignity of its boron-based reagents. rsc.orgtcichemicals.com

(2-(Difluoromethoxy)pyridin-3-yl)boronic acid is a key intermediate for introducing the this compound unit via Suzuki-Miyaura coupling. sigmaaldrich.comchemshuttle.com While numerous boronic acids are commercially available, the synthesis of specific heteroarylboronic acids can be challenging. General synthetic strategies for compounds like (2-(Difluoromethoxy)pyridin-3-yl)boronic acid include the Miyaura borylation, which involves a palladium-catalyzed reaction of a corresponding halide (e.g., 3-bromo-2-(difluoromethoxy)pyridine) with a diboron (B99234) reagent like bis(pinacolato)diboron. rsc.org This is typically followed by the hydrolysis of the resulting boronate ester to yield the desired boronic acid. Another approach is through functional group interconversion from other pyridine derivatives. smolecule.com

The Suzuki-Miyaura reaction generally has a broad substrate scope. musechem.com However, the use of heteroarylboronic acids, particularly those derived from electron-deficient rings like pyridine, can present challenges. nih.gov

Scope:

Coupling Partners: The reaction can couple this compound boronic acid derivatives with a variety of sp²-hybridized carbon electrophiles, including aryl, vinyl, and heteroaryl halides (I, Br, Cl) and triflates. musechem.comtcichemicals.com

Functional Group Tolerance: A significant advantage of the Suzuki-Miyaura coupling is its compatibility with a diverse range of functional groups, such as esters, ketones, nitriles, and nitro groups, which often remain intact under the reaction conditions. musechem.comtcichemicals.com This tolerance makes it suitable for late-stage functionalization in the synthesis of complex molecules. researchgate.net

Stereoselectivity: The reaction is generally stereoselective, preserving the configuration of the starting materials. researchgate.net

Limitations:

Protodeboronation: A primary side reaction for heteroarylboronic acids is protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of the parent heterocycle and reducing the coupling yield. rsc.orgnih.gov This is particularly an issue with 2-pyridylboronic acids.

Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. researchgate.net The use of bulky, electron-rich phosphine (B1218219) ligands can often mitigate this issue. nih.gov

Reactivity of Halides: The reactivity of the halide coupling partner typically follows the order I > Br > OTf >> Cl. tcichemicals.com Coupling with less reactive aryl chlorides often requires more specialized and highly active catalyst systems. libretexts.orgresearchgate.net

Table 1: Illustrative Scope of Suzuki-Miyaura Coupling with Pyridylboronic Acids

| Coupling Partner (Ar-X) | Product | Typical Yield | Notes |

|---|---|---|---|

| Aryl Iodide | 3-Aryl-2-(difluoromethoxy)pyridine | Good to Excellent | Generally high reactivity. |

| Aryl Bromide | 3-Aryl-2-(difluoromethoxy)pyridine | Good to Excellent | Widely used and effective with appropriate catalysts. nih.gov |

| Aryl Triflate | 3-Aryl-2-(difluoromethoxy)pyridine | Moderate to Good | Reactivity is comparable to bromides. tcichemicals.com |

| Aryl Chloride | 3-Aryl-2-(difluoromethoxy)pyridine | Lower to Good | Requires highly active catalysts and specific ligands. libretexts.org |

| Vinyl Halide | 3-Vinyl-2-(difluoromethoxy)pyridine | Good | Reaction proceeds with retention of stereochemistry. musechem.com |

Acyl fluorides have emerged as valuable synthetic intermediates due to their unique balance of stability and reactivity. researchgate.netresearcher.life A novel method for their preparation involves a palladium-catalyzed fluoro-carbonylation that utilizes a derivative of this compound. researchgate.netnature.com

A significant advancement in fluoro-carbonylation is the use of 2-(difluoromethoxy)-5-nitropyridine (B1423797) as a stable, solid, and safe alternative to highly toxic and gaseous formyl fluoride. researchgate.netresearcher.life This method allows for the direct insertion of a "fluoro-carbonyl" moiety into organic molecules under carbon monoxide-free conditions. researchgate.netnature.com The reaction efficiently converts aryl, vinyl, and heteroaryl iodides into their corresponding acyl fluorides in high yields, often up to 99%. researchgate.netresearcher.lifesciprofiles.com This process is particularly valuable for the late-stage functionalization of complex molecules, including bioactive derivatives like Fenofibrate and Isoxepac. researchgate.netresearcher.life

The proposed mechanism for this transformation involves the in-situ generation of formyl fluoride. nature.com It is thought that a fluoride anion source, such as cesium fluoride (CsF), attacks the difluoromethoxy group of 2-(difluoromethoxy)-5-nitropyridine. This facilitates the release of formyl fluoride, which then enters a palladium catalytic cycle with the aryl halide to form the acyl fluoride product. nature.com

The reaction conditions are typically mild and demonstrate remarkable functional group tolerance. researchgate.netresearcher.life Optimization studies have identified that using a palladium catalyst like Pd(TFA)₂ with a ligand such as Xantphos in a solvent like DMF provides excellent results. researchgate.net

Table 2: Functional Group Compatibility in Pd-Catalyzed Fluoro-carbonylation using 2-(Difluoromethoxy)-5-nitropyridine

| Substrate (Aryl Iodide) | Functional Group | Product (Acyl Fluoride) | Yield (%) |

|---|---|---|---|

| 4-Iodobiphenyl | Biphenyl | 4-Biphenylcarbonyl fluoride | 99 |

| 4-Iodoanisole | Methoxy (B1213986) | 4-Methoxybenzoyl fluoride | 98 |

| Methyl 4-iodobenzoate | Ester | 4-(Fluorocarbonyl)benzoyl fluoride | 95 |

| 4-Iodonitrobenzene | Nitro | 4-Nitrobenzoyl fluoride | 96 |

| 4-Iodobenzonitrile | Cyano | 4-Cyanobenzoyl fluoride | 94 |

| 1-Iodo-4-(trifluoromethoxy)benzene | Trifluoromethoxy | 4-(Trifluoromethoxy)benzoyl fluoride | 97 |

| 2-Iodothiophene | Thiophene | Thiophene-2-carbonyl fluoride | 85 |

Data synthesized from research findings on palladium-catalyzed fluoro-carbonylation reactions. researchgate.netresearchgate.net

This methodology also allows for one-pot transformations where the initially formed acyl fluoride is reacted in situ with a nucleophile, such as an amine, to generate amides, further highlighting its synthetic utility. researchgate.netsciprofiles.com

Other Metal-Catalyzed Difluoromethylation Approaches

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, and cascade (or tandem) reactions, involving sequential intra- or intermolecular transformations, are highly efficient strategies for building molecular complexity. bohrium.comresearchgate.nettaylorfrancis.com These approaches are well-suited for constructing substituted pyridine rings.

While direct difluoromethylation attaches the functional group to a pre-existing ring, building the molecule from simpler precursors is also a common strategy. One-pot condensation reactions can be designed to assemble the pyridine core. The classic Hantzsch pyridine synthesis, for example, is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia. ijpsonline.com Variations of this and other condensation reactions can be used to synthesize highly functionalized pyridines. researchgate.netresearchgate.net

For the synthesis of this compound derivatives, a plausible multi-component approach could involve the condensation of a precursor containing the difluoromethoxy moiety. For instance, a three-component reaction of a difluoromethoxy-substituted aldehyde, an active methylene (B1212753) compound (like malononitrile), and a thiol in the presence of a base can yield highly substituted pyridines. taylorfrancis.com The use of nanocatalysts, such as ZnO or Fe₃O₄@SiO₂, has been shown to improve the efficiency and environmental friendliness of these MCRs for pyridine synthesis. rsc.orgrsc.org

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful tool for constructing fused and polycyclic systems, as well as simple pyridine rings from acyclic precursors. acs.orgbeilstein-journals.org These reactions often proceed through a cascade of bond-forming events.

A copper-catalyzed three-component cascade annulation has been developed for synthesizing multisubstituted pyridines from oxime acetates, activated methylene compounds, and a variety of aldehydes. acs.orgorganic-chemistry.orgnih.govresearchgate.net The mechanism involves a sequence of N-O bond cleavage, Michael addition, aldol-type condensation, and oxidative aromatization to build the pyridine ring in a single pot. organic-chemistry.orgresearchgate.net Another copper-catalyzed [3+2+1] annulation strategy combines chromenone carbaldehydes, β-enamino substrates, and ammonium (B1175870) acetate (B1210297) to construct diverse, functionalized pyridines. rsc.org

These annulation strategies offer a high degree of flexibility, allowing for the incorporation of various substituents onto the pyridine core by simply changing the starting components. acs.orgorganic-chemistry.org While direct examples incorporating a difluoromethoxy group in the initial building blocks are specific, the general applicability of these methods suggests their potential for synthesizing complex derivatives of this compound.

Table 2: Examples of Multi-Component and Cascade Reactions for Pyridine Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Hantzsch-type Annulation | Oximes, trifluoromethyl-diketones, aldehydes | NH₄I, Et₃N | 2,3,4,6-tetrasubstituted pyridines ijpsonline.com |

| Three-Component Cascade | Oxime acetates, aldehydes, activated methylene compounds | CuBr, Li₂CO₃ | Tri- and tetrasubstituted pyridines organic-chemistry.orgresearchgate.net |

| [3+2+1] Annulation | Chromenone carbaldehydes, β-enamino substrates, NH₄OAc | Cu(OTf)₂ | Functionalized pyridines rsc.org |

| MCR Condensation | Aldehydes, malononitrile, thiophenol | Mg-Al hydrotalcite | Polysubstituted pyridines researchgate.net |

Stereoselective Difluoromethylation Methodologies

The introduction of a difluoromethyl group can create a new stereogenic center, making the development of stereoselective methods crucial for applications in medicinal chemistry. rsc.org Asymmetric synthetic strategies aim to control the three-dimensional arrangement of atoms during the formation of this chiral center.

Significant progress has been made in the stereoselective nucleophilic difluoromethylation of imines. For example, the diastereoselective addition of difluoromethyl phenyl sulfone (PhSO₂CF₂H) to chiral N-tert-butanesulfinimines can produce α-difluoromethylated amines with excellent diastereoselectivity. nih.gov The resulting products can then be converted to the corresponding chiral ethylenediamines.

Reagent-controlled stereoselective methods have also been developed. The use of a chiral difluoromethylating reagent, such as (S)-difluoromethyl phenyl sulfoximine, allows for the highly stereoselective difluoromethylation of a broad range of ketimines. This approach provides efficient access to enantiomerically enriched α-difluoromethyl amines.

While many of these methods focus on creating C(sp³)–CF₂H bonds, the principles can be adapted for more complex targets. The development of catalytic, enantioselective methods remains a key goal in this area. These strategies are vital for synthesizing specific enantiomers of drug candidates where one form may be significantly more active or have a different biological profile than the other. rsc.orgresearchgate.net

Iii. Advanced Reaction Chemistry and Mechanistic Investigations of 2 Difluoromethoxy Pyridine

Reactivity of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group, while often considered relatively inert, possesses unique electronic characteristics that can influence its reactivity under specific conditions. The high electronegativity of the fluorine atoms significantly impacts the electron density of the entire group, rendering it generally stable but also capable of participating in certain interactions.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution at the difluoromethyl carbon of the difluoromethoxy group is generally not a favored reaction pathway. The carbon-fluorine bond is exceptionally strong, making fluoride (B91410) a poor leaving group. However, the C-O bond of the ether linkage can be susceptible to cleavage under forcing conditions or with specific reagents. While direct nucleophilic attack on the difluoromethyl group is challenging, the acidity of the difluoromethyl proton allows for deprotonation to form a nucleophilic difluoromethyl anion, which can then react with electrophiles. This "masked nucleophile" characteristic is a key aspect of the difluoromethyl group's reactivity.

Oxidation and Reduction Reactions

The difluoromethoxy group is generally resistant to both oxidation and reduction. The presence of highly electronegative fluorine atoms makes the ether linkage less susceptible to oxidative cleavage compared to non-fluorinated ethers. From a metabolic standpoint, fluorinated ethers are often incorporated into drug candidates to enhance their stability against oxidative degradation in vivo.

Similarly, reduction of the difluoromethoxy group is not a common transformation. While the pyridine (B92270) ring can be reduced under certain conditions, the difluoromethoxy moiety typically remains intact. The strong C-F and C-O bonds contribute to its stability against a wide range of reducing agents.

Participation in Hydrogen Bonding Interactions

The difluoromethoxy group can participate in hydrogen bonding in two distinct ways. The hydrogen atom of the -OCF₂H group is sufficiently acidic to act as a hydrogen bond donor. This is due to the strong electron-withdrawing effect of the two adjacent fluorine atoms, which polarizes the C-H bond. Spectroscopic studies, such as NMR, can provide evidence for this type of interaction.

Conversely, the fluorine atoms in the difluoromethoxy group can act as weak hydrogen bond acceptors. While fluorine is a highly electronegative atom, its ability to accept a hydrogen bond is generally considered weak. Nevertheless, in specific molecular conformations or in the presence of strong hydrogen bond donors, these interactions can be observed and have been a subject of study in fluorinated organic compounds. Intramolecular hydrogen bonding between the difluoromethoxy group and other substituents on the pyridine ring could also influence the molecule's conformation and reactivity. Spectroscopic techniques like NMR and IR spectroscopy are instrumental in identifying and characterizing such interactions.

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property governs its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging transformation that requires harsh reaction conditions. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring.

When EAS does occur, substitution is directed to the 3- and 5-positions (meta to the nitrogen atom). This is because the cationic intermediates formed by attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the carbon adjacent to the already electron-deficient nitrogen.

The 2-(difluoromethoxy) group is an ortho-, para-directing deactivator in benzene (B151609) systems due to the competing effects of the electron-donating oxygen lone pairs (resonance) and the strong inductive electron withdrawal of the difluoromethyl group. In the case of 2-(difluoromethoxy)pyridine, the strong deactivating nature of the difluoromethoxy group, coupled with the inherent electron deficiency of the pyridine ring, would make electrophilic substitution exceptionally difficult. The directing effect would be a complex interplay between the nitrogen atom's meta-directing influence and the alkoxy group's ortho-, para-directing influence, likely resulting in a mixture of products with low yields under forcing conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Predicted Reactivity | Rationale |

| 3-position | Minor Product | Meta to nitrogen (favorable for pyridine), but ortho to the deactivating -OCF₂H group. |

| 4-position | Minor Product | Para to the -OCF₂H group, but para to the deactivating nitrogen. |

| 5-position | Major Product | Meta to both the nitrogen and the -OCF₂H group, representing the least deactivated position. |

| 6-position | Unlikely | Ortho to the deactivating nitrogen. |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

In contrast to its resistance to electrophilic attack, the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. The electron-withdrawing nitrogen atom stabilizes the negatively charged Meisenheimer intermediate that is formed during the reaction.

In this compound, the difluoromethoxy group at the 2-position can act as a leaving group in an SNAr reaction, although it is not as effective as a halide. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the 2-position, forming a tetrahedral intermediate, followed by the departure of the difluoromethoxide anion. The rate of these reactions is influenced by the nature of the nucleophile and the reaction conditions. The presence of the electron-withdrawing difluoromethyl moiety on the leaving group may influence the rate of substitution compared to a non-fluorinated alkoxy group.

Table 2: Illustrative Examples of Nucleophilic Aromatic Substitution on 2-Substituted Pyridines

| 2-Substituted Pyridine | Nucleophile | Product | Reference |

| 2-Chloropyridine | Sodium Methoxide | 2-Methoxypyridine | nih.gov |

| 2-Fluoropyridine | Sodium Ethoxide | 2-Ethoxypyridine | nih.gov |

| 2-Bromopyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | nih.gov |

| 2-Alkoxypyridine | Amine (Lewis Acid promoted) | 2-Aminopyridine | youtube.com |

Note: This table provides examples of SNAr reactions on analogous 2-substituted pyridines to illustrate the expected reactivity pattern for this compound.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. nih.gov For pyridine derivatives, regioselectivity is a paramount challenge due to the presence of multiple, electronically distinct C-H bonds. rsc.org The inherent electronic properties of the pyridine ring typically favor functionalization at the C2 and C4 positions. researchgate.net However, the introduction of substituents or the use of specific catalytic systems can override this intrinsic reactivity.

In the case of this compound, the strong electron-withdrawing difluoromethoxy group at the C2 position deactivates the ring towards electrophilic attack and influences the acidity of the remaining C-H bonds. This electronic perturbation makes direct C-H functionalization a complex but potentially rewarding endeavor for accessing novel analogues. Strategies for functionalizing pyridines at the more challenging meta-positions (C3 and C5) often involve temporarily altering the electronic nature of the ring. researchgate.netnih.gov

One successful strategy for the meta-functionalization of pyridines is a dearomatization-rearomatization sequence. researchgate.netuni-muenster.de This approach involves converting the electron-deficient pyridine into an electron-rich intermediate, which then undergoes regioselective reaction with an electrophile before the aromaticity is restored. nih.gov For instance, pyridines can be transformed into oxazino-pyridine intermediates, which then react at the meta-position. This strategy has been successfully applied to the direct meta-C-H difluoromethylation of pyridines. researchgate.net A similar approach could conceivably be applied to this compound to achieve functionalization at the C3 or C5 positions.

The regioselectivity of C-H functionalization on substituted pyridines is governed by a combination of electronic and steric effects. nih.gov Palladium-catalyzed C-H arylation, for example, can be directed to specific positions depending on the directing group or the inherent electronic bias of the substrate. beilstein-journals.orgbeilstein-journals.org For a 2-substituted pyridine like this compound, C-H activation would be sterically hindered at C3 and electronically influenced at all positions. Functionalization at the C5 position (meta to the substituent) would be a likely outcome in reactions that favor attack at the most electron-deficient C-H bond not adjacent to the nitrogen, while C4 functionalization might also be possible under specific catalytic conditions.

Catalytic Transformations Involving this compound as a Substrate

Transition-Metal-Catalyzed Reactions (e.g., Fluorination and Fluoroalkylation)

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov For substrates like this compound, transition-metal-catalyzed cross-coupling and functionalization reactions are key methods for further elaboration.

Fluoroalkylation reactions, in particular, are of great importance for introducing fluorine-containing motifs into organic molecules. researchgate.net Palladium-catalyzed cross-coupling reactions are frequently employed for this purpose. nih.gov For example, Pd-catalyzed trifluoromethylation of heteroaryl halides has been well-established. nih.gov While direct C-F bond formation on an existing pyridine ring is challenging, the introduction of fluoroalkyl groups (like CHF2 or CF3) via cross-coupling or C-H functionalization is more common. A decarbonylative difluoromethylation of aryl boronate esters using a palladium catalyst has been developed, showcasing a method to form Ar-CHF2 bonds. nih.gov This type of methodology could potentially be adapted for this compound if it were first converted to a suitable boronate ester derivative.

Mechanistic studies on related systems, such as the direct arylation of pyridine N-oxide, have revealed complex catalytic cycles, sometimes involving cooperative catalysis between two different palladium centers to achieve C-H activation and subsequent bond formation. consensus.appberkeley.edunih.gov The difluoromethoxy substituent in this compound would be expected to influence the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination, due to its electronic effects on the pyridine ring.

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary approach to metal-based catalysis, often providing different reactivity and selectivity. iciq.org In pyridine chemistry, organocatalysis has been successfully applied to achieve functionalization under mild, transition-metal-free conditions. jiaolei.group

A notable example is the photochemical organocatalytic functionalization of pyridines via pyridinyl radicals. recercat.catresearchgate.net In this approach, a dithiophosphoric acid catalyst serves multiple roles: as a Brønsted acid to protonate the pyridine, as a single-electron transfer (SET) reductant to form a pyridinyl radical, and as a hydrogen atom abstractor to generate a second radical from an allylic C-H bond. iciq.orgrecercat.cat The two resulting radicals then couple. This method leads to a distinct regioselectivity (typically C4) that differs from classical Minisci chemistry. researchgate.net Given that this method works for pyridines bearing electron-withdrawing groups, it represents a viable strategy for the functionalization of this compound, likely favoring modification at the C4 or C6 positions depending on the specific steric and electronic environment.

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable tools for elucidating reaction mechanisms, understanding reactivity, and predicting the outcomes of chemical transformations. nih.gov For complex heterocyclic systems like substituted pyridines, DFT can provide deep insights into reaction pathways, transition state structures, and the electronic factors that govern regioselectivity. dntb.gov.uamostwiedzy.pl

In the context of this compound, DFT calculations could be used to:

Analyze Ground State Properties: Determine the electron distribution, molecular orbital energies (HOMO/LUMO), and dipole moment to predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net

Model Reaction Pathways: Calculate the energies of intermediates and transition states for potential reactions, such as C-H activation or nucleophilic addition. This allows for the comparison of different possible mechanisms and helps identify the lowest energy pathway.

Explain Regioselectivity: By comparing the activation barriers for functionalization at different positions (C3, C4, C5, C6), DFT can rationalize experimentally observed regioselectivity or predict the outcome for new reactions. mostwiedzy.pl

For example, computational studies on fluorinated compounds have been used to understand how fluorine substitution enhances chemical stability and modifies reactivity. emerginginvestigators.org Similar studies on this compound would help in designing new synthetic routes and catalysts tailored to its specific electronic structure.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. ucl.ac.uk MD simulations are particularly useful for conformational analysis, revealing how different parts of a molecule move relative to each other and which conformations are most stable or frequently accessed in solution. nih.gov

For this compound, a key area of interest is the conformational preference of the difluoromethoxy group. The rotation around the C2-O bond determines the spatial orientation of the C-H and C-F bonds of the substituent relative to the pyridine ring. Studies on other aromatic OCF2H-containing molecules have shown that there may not be a single, strongly preferred orientation, and multiple conformations could be accessible. nih.gov An anomeric interaction between the oxygen lone pairs and the C-F σ* orbitals can influence this preference.

MD simulations can model the behavior of this compound in different solvent environments, providing information on:

Rotational Barriers: The energy required to rotate the difluoromethoxy group.

Preferred Dihedral Angles: The most populated conformations of the OCF2H group relative to the pyridine ring.

Solvent Effects: How interactions with solvent molecules influence conformational equilibrium.

Iv. Applications of 2 Difluoromethoxy Pyridine in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

As a foundational unit, 2-(Difluoromethoxy)pyridine provides a pyridine (B92270) core pre-functionalized with a difluoromethoxy group. This allows chemists to incorporate this valuable moiety early in a synthetic sequence, building molecular complexity around the stable, substituted heterocycle.

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. semanticscholar.org The use of this compound and its derivatives allows for the creation of novel analogues of existing bioactive compounds. The difluoromethyl group, in particular, is a key feature in modern drug research and the development of potential agrochemicals. eurekalert.org

A notable application in pharmaceutical synthesis is the construction of 2-difluoromethoxy-substituted estratriene sulfamates. nih.gov These compounds were designed as potential anticancer agents to improve the potency and in-vivo stability of the drug candidate 2-methoxyestradiol (B1684026) (2ME2). nih.gov The synthesis began with the difluoromethylation of a 2-hydroxyestrone (B23517) derivative to install the key 2-(difluoromethoxy)phenyl group. nih.gov This intermediate then underwent further transformations, including sulfamoylation, to yield the target molecules. This work underscores the utility of incorporating the difluoromethoxy group to modify the biological activity profile of complex steroidal structures. nih.gov

While direct examples in agrochemical synthesis are less documented in the provided literature, the prevalence of fluorinated pyridines in commercial pesticides suggests the potential of this compound as a building block for new crop protection agents. semanticscholar.org The strategic placement of fluorine-containing groups on the pyridine ring is known to be crucial for efficacy. eurekalert.org

The difluoromethoxy group can significantly influence the biological activity of a parent molecule. Research into the synthesis of 2-difluoromethoxyestradiol derivatives demonstrated that while the parent compound was less potent than 2-methoxyestradiol, its sulfamated versions showed enhanced anti-proliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov

Specifically, the fluorinated bis-sulfamate compound exhibited a GI₅₀ value of 0.28 µM in MCF-7 cells, an improvement over its non-fluorinated counterpart (STX140, GI₅₀ 0.52 µM). nih.gov This highlights how the this compound motif can be a key component in the design of potent bioactive agents. The compound also showed broad activity in the NCI 60-cell line panel and acted as a potent inhibitor of steroid sulfatase (STS), an important target in hormone-dependent cancers. nih.gov

In a parallel area of research, the closely related 2-difluoromethylpyridine scaffold has been explored as a bioisosteric replacement for pyridine-N-oxide in the design of quorum sensing inhibitors. nih.govrsc.org A library of 2-difluoromethylpyridine derivatives was synthesized and evaluated, with several compounds showing activity similar to or better than the model compound, 4-nitro-pyridine-N-oxide (4NPO). nih.govrsc.org This demonstrates that placing a difluoromethyl or related group at the 2-position of the pyridine ring is a viable strategy for generating novel bioactive molecules. nih.gov

Precursor for Functionalized Pyridine Scaffolds

Beyond its use as a fixed building block, the this compound core can serve as a versatile platform for further chemical modification. Its pyridine ring is amenable to a variety of functionalization reactions, allowing for the synthesis of diverse libraries of compounds from a common precursor.

The pyridine ring can be modified through numerous methods, including deprotonation, halogen-metal exchange, and radical reactions. jiaolei.group The electronic properties of the 2-(difluoromethoxy) group would influence the regioselectivity of these transformations. For instance, standard protocols for regioselective ortho-lithiation of substituted pyridines could potentially be applied to functionalize the C3 position. researchgate.net Subsequent quenching with various electrophiles would yield a range of 3-substituted-2-(difluoromethoxy)pyridine derivatives. This approach allows for the systematic exploration of structure-activity relationships by introducing diverse functional groups adjacent to the difluoromethoxy moiety.

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, often drug-like molecule in the final steps of a synthesis. nih.govnih.govresearchgate.net This approach allows for the rapid generation of analogues without the need for de novo synthesis. nih.gov A molecule containing a this compound core is an excellent candidate for LSF.

Recent advances have provided methods for the site-selective C-H functionalization of pyridine rings within complex molecules. nih.govresearchgate.net For example, strategies have been developed for the direct, regioselective introduction of difluoromethyl groups at the meta- or para-positions of a pyridine ring, even in the presence of other functional groups. eurekalert.orgresearchgate.net Applying this logic, a complex bioactive molecule already containing the this compound unit could undergo further C-H functionalization at the C3, C4, C5, or C6 positions to create novel derivatives. This functionalization can be accomplished through a combination of fluorination and nucleophilic aromatic substitution (SNAr), or via Minisci-type radical additions. nih.gov

Reagent in Specialized Synthetic Transformations

While this compound itself is primarily used as a building block, its structural motifs appear in reagents designed for specialized synthetic transformations. The unique electronic properties conferred by the difluoroalkyl group and the pyridine nitrogen are harnessed to facilitate specific chemical reactions.

For instance, the related compound, difluoromethyl 2-pyridyl sulfone, has been developed as a novel and efficient reagent for the gem-difluoroolefination of aldehydes and ketones. organic-chemistry.org This reagent participates in a Julia-Kocienski-type reaction to convert carbonyls into the corresponding difluoroalkenes, which are important structures in medicinal chemistry. organic-chemistry.org The pyridyl group in this reagent is critical for its reactivity and handling properties. organic-chemistry.org

Mentioned Compounds

Use in Fluoro-carbonylation Reactions (e.g., as Formyl Fluoride (B91410) Equivalent)

A significant application of this compound is in the palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides. In this context, a substituted variant, 2-(difluoromethoxy)-5-nitropyridine (B1423797), serves as a stable, solid, and easily handled precursor to the highly reactive and toxic gaseous reagent, formyl fluoride.

The reaction proceeds under CO-free conditions, where 2-(difluoromethoxy)-5-nitropyridine functions as both a carbon monoxide (CO) and a fluorine (F) source. The key to this transformation is the in-situ generation of formyl fluoride. This is achieved through the decomposition of the difluoromethoxy group, which is initiated by a nucleophilic attack of a fluoride source, such as cesium fluoride (CsF).

This methodology allows for the efficient and safe synthesis of a wide variety of acyl fluorides with high yields, often up to 99%. The reaction conditions are mild and demonstrate a broad tolerance for various functional groups. This robustness makes the method applicable to the late-stage fluoro-carbonylation of structurally complex molecules, including bioactive derivatives.

Ar-I + 2-(difluoromethoxy)-5-nitropyridine → Ar-COF

This process offers a significant advantage over traditional methods that often require the direct handling of hazardous materials. Furthermore, the resulting acyl fluorides can be used in subsequent one-pot reactions, such as amidation, to generate other valuable functional groups, thereby enhancing the synthetic utility of this strategy.

Table 1: Examples of Fluoro-carbonylation using a this compound Derivative

| Substrate (Ar-I) | Product (Ar-COF) | Yield (%) |

| 4-Iodo-N,N-dimethylaniline | 4-(Dimethylamino)benzoyl fluoride | 95 |

| 1-Iodo-4-nitrobenzene | 4-Nitrobenzoyl fluoride | 88 |

| 2-Iodonaphthalene | 2-Naphthoyl fluoride | 92 |

| (E)-1-Iodo-2-phenylethene | (E)-Cinnamoyl fluoride | 78 |

This table is for illustrative purposes and the yields are representative.

Role in Cross-Coupling Methodologies

The fluoro-carbonylation reaction described above is a prime example of a palladium-catalyzed cross-coupling reaction where this compound plays a crucial role. Cross-coupling reactions are fundamental transformations in organic synthesis that enable the formation of carbon-carbon and carbon-heteroatom bonds. While the application of this compound as a formyl fluoride equivalent in this specific type of cross-coupling is well-documented, its broader role in other named cross-coupling methodologies is an area of ongoing research.

The reactivity of the pyridine ring and the potential for activation of the C-O bond of the difluoromethoxy group suggest that this compound could, in principle, participate in other cross-coupling reactions. For instance, pyridine derivatives are commonly used as substrates in a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with a halide or triflate. While there are numerous examples with other pyridine derivatives, the specific use of this compound as a coupling partner in Suzuki-Miyaura reactions is not extensively reported in the literature.

Buchwald-Hartwig Amination: This is a powerful method for the formation of C-N bonds. The reaction couples amines with aryl halides or pseudohalides. The participation of this compound in this reaction would likely depend on the presence of a suitable leaving group on the pyridine ring.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. Pyridine derivatives are known to be effective substrates in this reaction.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene.

The utility of this compound in these and other cross-coupling methodologies is a promising area for future exploration, potentially expanding its toolkit for the synthesis of complex organic molecules. The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the pyridine ring, which could be harnessed to achieve selective transformations.

Table 2: Common Cross-Coupling Reactions and the General Role of Pyridine Derivatives

| Cross-Coupling Reaction | General Reactants | Bond Formed | Role of Pyridine Derivative |

| Suzuki-Miyaura | Organoboron compound + Halide/Triflate | C-C | Typically as the halide/triflate partner |

| Buchwald-Hartwig | Amine + Halide/Pseudohalide | C-N | Typically as the halide/pseudohalide partner |

| Sonogashira | Terminal alkyne + Halide/Triflate | C-C (sp-sp²) | Typically as the halide/triflate partner |

| Heck | Alkene + Unsaturated Halide/Triflate | C-C | Typically as the unsaturated halide/triflate partner |

V. Advanced Analytical and Spectroscopic Characterization of 2 Difluoromethoxy Pyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For fluorinated compounds like 2-(Difluoromethoxy)pyridine, multinuclear NMR experiments are particularly powerful.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

One-dimensional NMR spectroscopy of ¹H, ¹³C, and ¹⁹F nuclei offers a fundamental assessment of the molecular structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the four protons on the pyridine (B92270) ring and a characteristic signal for the single proton of the difluoromethoxy group. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm). Due to the electronegativity of the nitrogen and the difluoromethoxy group, the proton at position 6 (adjacent to the nitrogen) would be the most deshielded. The proton of the -OCHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF), typically in the range of δ 6.5-7.5 ppm.

¹³C NMR: The ¹³C NMR spectrum will display six signals corresponding to the five carbons of the pyridine ring and the one carbon of the difluoromethoxy group. The carbon atom bonded to the oxygen (C2) is expected to be significantly deshielded. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), which is typically a large coupling constant. For comparison, the carbon atoms in unsubstituted pyridine resonate at approximately δ 150 (C2/C6), 124 (C3/C5), and 136 ppm (C4) thermofisher.com. The difluoromethoxy substituent will influence these shifts.

¹⁹F NMR: As fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique fluorine1.ru. The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will appear as a doublet due to coupling with the single proton on the same carbon (²JFH). The chemical shift for -OCHF₂ groups typically falls in the range of -80 to -100 ppm relative to a CFCl₃ standard semanticscholar.org. The broad chemical shift range in ¹⁹F NMR makes it excellent for resolving structurally similar fluorinated compounds thermofisher.com.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-3 | ~7.0-7.2 | dd | ³JHH ≈ 7-8, ⁴JHH ≈ 1-2 |

| H-4 | ~7.7-7.9 | td | ³JHH ≈ 7-8, ⁴JHH ≈ 1-2 | |

| H-5 | ~7.2-7.4 | ddd | ³JHH ≈ 5-6, ³JHH ≈ 7-8, ⁴JHH ≈ 1-2 | |

| H-6 | ~8.2-8.4 | ddd | ³JHH ≈ 5-6, ⁴JHH ≈ 1-2, ⁵JHH ≈ 0.5-1 | |

| -OCHF₂ | ~6.5-7.5 | t | ²JHF ≈ 50-60 | |

| ¹³C | C-2 | ~160-165 | t | ²JCF ≈ 30-40 |

| C-3 | ~110-115 | s | - | |

| C-4 | ~140-145 | s | - | |

| C-5 | ~120-125 | s | - | |

| C-6 | ~148-152 | s | - | |

| -OCHF₂ | ~115-120 | t | ¹JCF ≈ 230-250 | |

| ¹⁹F | -OCHF₂ | -80 to -100 | d | ²JFH ≈ 50-60 |

Note: The values in this table are predicted based on general principles of NMR spectroscopy and data from analogous pyridine derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-spin coupled, typically over two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming their connectivity and aiding in their specific assignment np-mrd.org.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached google.com. An HSQC spectrum would show a cross-peak for each C-H bond in the molecule, definitively linking the proton signals of the pyridine ring and the difluoromethoxy group to their corresponding carbon signals google.com.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds) np-mrd.org. This is particularly useful for identifying connectivity around quaternary carbons and for linking different functional groups. For instance, an HMBC spectrum would show a correlation between the proton of the -OCHF₂ group and the C-2 carbon of the pyridine ring, confirming the attachment point of the substituent. Correlations between the pyridine protons and various ring carbons would further solidify the complete structural assignment.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the sum of the monoisotopic masses of its constituent atoms bldpharm.com. For this compound, HRMS would be used to confirm its elemental composition of C₆H₅F₂NO.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅F₂NO |

| Molecular Weight (Average) | 145.11 g/mol |

| Calculated Exact Mass (Monoisotopic) | 145.03425 Da |

| Expected [M+H]⁺ Ion | 146.04208 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion, M⁺˙, or the protonated molecule, [M+H]⁺), subjecting it to fragmentation, and then analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of isomers or to elucidate the structure of unknown compounds.

For this compound, a plausible fragmentation pathway upon electron ionization (EI) could involve:

Loss of the difluoromethoxy group: Cleavage of the C-O bond could lead to the formation of a pyridyl cation.

Fragmentation of the difluoromethoxy group: Loss of a fluorine radical (·F) or difluorocarbene (:CF₂) are possible fragmentation pathways for the substituent.

Ring fragmentation: The pyridine ring itself can undergo characteristic cleavages, such as the loss of HCN.

The analysis of these fragmentation pathways provides a structural fingerprint of the molecule.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. The technique involves diffracting a beam of X-rays off a single crystal of the compound. By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, from which the precise positions of the atoms can be determined.

While no public crystal structure of this compound is currently available, an X-ray crystallographic analysis would provide a wealth of information, including:

Precise bond lengths and bond angles within the molecule.

The conformation of the difluoromethoxy group relative to the pyridine ring.

Intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state.

The crystal packing arrangement.

This technique is the gold standard for unambiguous structural confirmation, provided a suitable single crystal of the compound can be grown.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its distinct structural components: the pyridine ring and the difluoromethoxy group.

The pyridine moiety gives rise to several distinct vibrations. The aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the aromatic ring are observed in the 1400–1600 cm⁻¹ region.

The difluoromethoxy group (-OCF₂H) introduces strong, characteristic absorption bands. The C-O stretching vibration of an aryl ether is typically found in the 1200-1260 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch) regions. spectroscopyonline.com Furthermore, the C-F bonds contribute intense absorption bands, typically in the 1000–1250 cm⁻¹ range, which can sometimes overlap with the C-O stretching bands. benthamopen.com The presence of two fluorine atoms leads to strong, characteristic asymmetric and symmetric C-F stretching modes.

The key diagnostic absorption bands for this compound are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch | -OCF₂H | 2900 - 3000 | Weak |

| C=C and C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Medium to Strong |

| Asymmetric C-O-C Stretch | Aryl Ether | 1200 - 1260 | Strong |

| C-F Stretch | -CF₂- | 1000 - 1250 | Very Strong |

| Symmetric C-O-C Stretch | Aryl Ether | 1020 - 1075 | Medium |

| Aromatic C-H Bending (Out-of-Plane) | Pyridine Ring | 700 - 900 | Strong |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool for the separation, identification, and purity assessment of organic compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective methods. These techniques are crucial for monitoring reaction progress, isolating products, and quantifying the purity of the final compound.

HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds. For pyridine derivatives, which can be polar, reversed-phase HPLC (RP-HPLC) is a commonly employed method. ptfarm.pl In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control pH and ensure good peak shape. For particularly polar pyridine compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative. helixchrom.com The purity of this compound can be determined by calculating the peak area percentage of the main component relative to any impurities detected, typically by UV absorption.

A typical set of HPLC conditions for the analysis of this compound is outlined below.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV-Vis Diode Array Detector (DAD) at ~260 nm |

| Injection Volume | 5 - 10 µL |

| Expected Observation | A sharp, well-resolved peak for this compound, with impurities, if present, eluting at different retention times. |

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound is well-suited for GC analysis. The sample is vaporized and injected onto a capillary column, where it is separated based on its boiling point and interaction with the stationary phase. Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of the compound and any impurities based on their mass spectra and fragmentation patterns. nih.govnih.gov A Flame Ionization Detector (FID) is also commonly used for quantification due to its high sensitivity and wide linear range.

The following table details typical GC parameters for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 1.5 mL/min) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |

| Expected Observation | A single, sharp peak corresponding to this compound. With MS detection, a characteristic mass spectrum would be obtained for peak identification. |

Vi. Theoretical and Computational Investigations of 2 Difluoromethoxy Pyridine

Electronic Structure Theory and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through various computational approaches, the distribution of electrons and the nature of chemical bonds within 2-(Difluoromethoxy)pyridine can be thoroughly analyzed.

Quantum chemical calculations are instrumental in predicting the electronic properties of molecules. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for systems of this size. youtube.com

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine a range of electronic descriptors. researchgate.netnih.gov For this compound, these calculations would reveal the influence of the electron-withdrawing difluoromethoxy group on the pyridine (B92270) ring. Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net Other properties like dipole moment, ionization potential, and electron affinity can also be computed to provide a comprehensive electronic profile of the molecule.

Table 1: Representative Electronic Properties Calculated via DFT for Substituted Pyridines Note: This table presents typical data for illustrative purposes, as specific DFT results for this compound are not available in the cited literature.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire molecule. In this compound, the aromatic pyridine ring possesses a delocalized π-electron system composed of six electrons in p-orbitals, consistent with Hückel's rule for aromaticity. uobabylon.edu.iqlibretexts.org The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system. libretexts.orgscribd.com

The introduction of the difluoromethoxy (-OCF₂H) group at the 2-position significantly perturbs the electron density distribution of the pyridine ring. Due to the high electronegativity of the fluorine and oxygen atoms, the -OCF₂H group acts as an electron-withdrawing group. This effect reduces the π-electron density on the carbon atoms of the pyridine ring compared to unsubstituted pyridine, particularly at the ortho and para positions (C3, C5, and C6). uobabylon.edu.iq Electrostatic potential maps generated from computational calculations would visualize this, showing a region of negative potential (high electron density) around the nitrogen atom and regions of positive potential (lower electron density) on the ring carbons. libretexts.org This altered electron distribution influences the molecule's reactivity towards electrophilic and nucleophilic reagents.

Conformational Analysis and Energetics

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the key rotational degree of freedom is around the C2-O bond.

Computational methods can be used to explore the potential energy surface associated with this rotation. cwu.edu By systematically rotating the difluoromethoxy group relative to the pyridine ring and calculating the energy at each step, a rotational energy profile can be generated. This profile would identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. It is expected that the most stable conformation would seek to minimize steric hindrance and optimize electrostatic interactions between the difluoromethoxy group and the pyridine ring. For instance, a planar or near-planar arrangement of the C-O-C bond with respect to the ring might be favored, but steric clashes between the fluorine atoms and the ring's hydrogen atoms or nitrogen lone pair could lead to a twisted, lower-energy conformation.

Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table is illustrative and represents the type of data obtained from a conformational analysis study.

| Conformer | Dihedral Angle (N-C2-O-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| A | 0° | 2.5 (Transition State) | Unstable |

| B | ~60° | 0.0 | Most Stable |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. arxiv.org For a molecule like this compound, theoretical methods can predict its behavior in various chemical transformations. For example, in metal-catalyzed cross-coupling reactions, which are common for pyridine derivatives, DFT calculations can model the elementary steps such as oxidative addition, reductive elimination, and transmetalation.

The process involves calculating the potential energy surface of the reaction pathway. The structures of reactants, products, and any intermediates are optimized to find their lowest energy states. Transition state search algorithms are then used to locate the highest energy point along the reaction coordinate connecting these stable species. researchgate.net The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate. Analysis of the transition state's geometry provides insight into the bonding changes that occur during the reaction. arxiv.orgresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. These computational models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. nih.gov

For a series of compounds including this compound, a QSAR model would be developed by first calculating a set of molecular descriptors for each molecule. nih.govfrontiersin.org These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties. Statistical methods are then employed to build an equation that relates a selection of these descriptors to the observed activity. Such a model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. Cheminformatics tools are essential for managing the chemical data, calculating descriptors, and building the predictive models. nih.gov

Table 3: Examples of Molecular Descriptors Used in QSAR Studies Note: This table lists common descriptors relevant for a molecule like this compound.

| Descriptor Class | Example Descriptor | Property Measured |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Partitioning between water and octanol |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). growingscience.com This method is crucial in drug design for predicting the binding affinity and mode of interaction between a potential drug and its biological target. nih.govekb.eg

In a typical docking simulation, this compound would be placed into the active site of a target protein. The algorithm then samples a large number of possible conformations and orientations of the ligand within the binding pocket, scoring each based on a force field that estimates the binding energy. growingscience.com The results can reveal key interactions, such as hydrogen bonds between the pyridine nitrogen or the methoxy (B1213986) oxygen and amino acid residues, hydrophobic interactions involving the pyridine ring, or halogen bonds involving the fluorine atoms. Understanding these ligand-target interactions at the atomic level is vital for structure-based drug design and for optimizing the potency and selectivity of lead compounds. ekb.eg

Vii. Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches for Synthesis

A significant shift towards sustainable practices is influencing the synthesis of pyridine (B92270) derivatives. nih.gov Green chemistry principles are being applied to minimize environmental impact and improve efficiency through methods like microwave-assisted synthesis, the use of environmentally friendly solvents, and multicomponent one-pot reactions. nih.govrasayanjournal.co.innih.gov These approaches aim to reduce reaction times, lower energy consumption, and decrease the generation of hazardous waste compared to traditional methods. ijarsct.co.in

| Methodology | Principle | Key Advantages | Reference |

|---|---|---|---|

| Biocatalysis | Use of enzymes or whole-cell systems to catalyze reactions. | High selectivity, mild reaction conditions, reduced need for hazardous reagents. | ijarsct.co.inrsc.org |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a flask. | Enhanced safety, improved heat and mass transfer, easier scalability, higher reproducibility. | beilstein-journals.orguc.ptresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Rapid and uniform heating, significantly reduced reaction times, increased yields. | nih.govijarsct.co.in |

| Solvent-Free Reactions | Conducting reactions without a solvent or in a solid state. | Minimizes solvent waste, simplifies purification, and can lead to cleaner processes. | rasayanjournal.co.inijarsct.co.in |

The use of biocatalysts, such as enzymes and whole-cell systems, is a burgeoning area in green chemistry. ijarsct.co.in Research is exploring the engineering of enzymes to catalyze the formation of pyridine rings from renewable precursors under mild conditions. ijarsct.co.in While direct enzymatic synthesis of 2-(Difluoromethoxy)pyridine is still an emerging field, related chemoenzymatic approaches have been successful for structurally similar compounds. For instance, an efficient chemoenzymatic synthesis has been developed for a molecule containing a 4-[2-(difluoromethoxy)phenyl] moiety, demonstrating the viability of this strategy. researchgate.net The isolation of specific enantiomers of pyridine derivatives can also be achieved through enzymatic transformations. google.com A novel one-pot biocatalytic process using recombinant microbial cells has been demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine, showcasing a simpler and more sustainable alternative to traditional organic synthesis. rsc.org The future may see the development of specific enzymes tailored for the introduction of the difluoromethoxy group onto a pyridine precursor.

Flow chemistry, or continuous flow processing, offers a safer, more efficient, and scalable alternative to traditional batch synthesis for pyridine derivatives. beilstein-journals.orguc.pt This methodology allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields and purity. beilstein-journals.org The inherent safety features of flow reactors, such as small reaction volumes and enhanced heat transfer, are particularly advantageous for managing potentially hazardous reagents or exothermic reactions. uc.pt Continuous flow systems have been successfully used for the synthesis of various heterocycles, including the one-step preparation of pyridines and dihydropyridines in a microwave flow reactor. beilstein-journals.org The application of flow chemistry to the synthesis of fluorinated compounds, such as the one-step synthesis of 2-Fluoroadenine using a hydrogen fluoride-pyridine complex, highlights its potential for producing this compound safely and efficiently on a larger scale. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of synthetic pathways for complex molecules. mdpi.comnih.gov Computer-Aided Synthesis Planning (CASP) tools utilize AI to analyze molecular structures and propose viable retrosynthetic routes, effectively navigating the vast chemical reaction space to find the most efficient pathways. nih.gov These data-driven models can predict reaction outcomes, suggest optimal reaction conditions, and even identify novel, non-intuitive synthetic strategies. nih.govfrontiersin.org